An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-chloro-4-fluoroaniline
An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Bromo-6-chloro-4-fluoroaniline is a halogenated aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern offers medicinal chemists a versatile scaffold for generating novel compounds with tailored biological activities. This guide provides a comprehensive overview of the known physical properties of 2-Bromo-6-chloro-4-fluoroaniline, emphasizing the critical importance of accurate isomer identification and presenting methodologies for its empirical characterization.
Introduction: The Challenge of Isomeric Specificity
The precise arrangement of substituents on an aromatic ring is fundamental to a molecule's physicochemical properties and its subsequent biological activity. In the case of halogenated anilines, even minor positional changes can lead to significant differences in melting point, solubility, and reactivity. 2-Bromo-6-chloro-4-fluoroaniline (CAS No. 201849-14-1) is a prime example where meticulous characterization is paramount. It is often confused with its positional isomer, 2-Bromo-4-chloro-6-fluoroaniline (CAS No. 195191-47-0). The distinct physical properties of these isomers, particularly their melting points, underscore the necessity for rigorous analytical confirmation to ensure the correct starting material is utilized in any synthetic endeavor. This guide will focus on the physical properties of 2-Bromo-6-chloro-4-fluoroaniline and provide the necessary context to differentiate it from its closely related isomer.
Core Physical Properties of 2-Bromo-6-chloro-4-fluoroaniline
The available data for 2-Bromo-6-chloro-4-fluoroaniline (CAS No. 201849-14-1) is summarized below. It is important to note that while some properties have been experimentally determined, others may be predicted values.
| Property | Value | Source |
| CAS Number | 201849-14-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₄BrClFN | [2][4][6][7] |
| Molecular Weight | 224.46 g/mol | [2][4][7] |
| Melting Point | 54-58 °C (lit.) | [5] |
| Appearance | Not explicitly stated, likely a solid at room temperature | |
| Solubility | No data available | [8] |
| Boiling Point | No data available | |
| Density | No data available |
Comparative Analysis: The Isomer 2-Bromo-4-chloro-6-fluoroaniline
To highlight the importance of correct isomer identification, the physical properties of 2-Bromo-4-chloro-6-fluoroaniline (CAS No. 195191-47-0) are presented below. The notable difference in melting point is a key distinguishing feature.
| Property | Value | Source |
| CAS Number | 195191-47-0 | [8][9][10] |
| Molecular Formula | C₆H₄BrClFN | [8][9][10] |
| Molecular Weight | 224.46 g/mol | |
| Melting Point | 41-43 °C (lit.) | [8][10] |
| Appearance | Purple powder | [8] |
| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [8] |
| Flash Point | 113 °C (closed cup) | [8] |
Experimental Workflow for Physical Characterization
The following diagram and protocols outline a robust workflow for the physical characterization of a sample purported to be 2-Bromo-6-chloro-4-fluoroaniline. This self-validating system ensures the identity and purity of the material before its use in further applications.
Caption: Workflow for the Physical Characterization of a Halogenated Aniline.
Protocol: Melting Point Determination (Capillary Method)
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Rationale: The melting point is a critical and readily determined physical property that can quickly differentiate between the two isomers. A sharp melting range also provides an initial indication of purity.
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Methodology:
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Finely powder a small, dry sample of the aniline.
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Pack the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the apparatus at a rate of 10-15 °C/min until the temperature is approximately 15 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C/min.
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Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.
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For 2-Bromo-6-chloro-4-fluoroaniline, the expected range is approximately 54-58 °C[5].
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Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Rationale: FTIR provides information about the functional groups present in the molecule. The N-H stretches of the amine group and the C-X (halogen) and C-F vibrations will provide a characteristic fingerprint.
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Methodology:
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Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).
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Place a small amount of the solid sample onto the crystal.
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Record the infrared spectrum from 4000 to 400 cm⁻¹.
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The NIST WebBook provides a reference gas-phase IR spectrum for 2-Bromo-6-chloro-4-fluoroaniline which can be used for comparison[6]. Key expected peaks include N-H stretching vibrations (typically 3300-3500 cm⁻¹) and aromatic C-H and C=C vibrations.
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Protocol: Solubility Assessment
-
Methodology:
-
To three separate vials, add ~10 mg of the compound.
-
To the first vial, add 1 mL of water.
-
To the second vial, add 1 mL of a non-polar organic solvent (e.g., hexanes).
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To the third vial, add 1 mL of a polar aprotic organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex each vial for 30 seconds and observe.
-
Record the solubility as "insoluble," "sparingly soluble," or "soluble." Based on the properties of similar anilines, insolubility in water and solubility in common organic solvents is expected[11].
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Safety and Handling
2-Bromo-6-chloro-4-fluoroaniline is an irritant.[9][12] It is classified as causing skin and serious eye irritation.[9][12] Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8][12]
-
Handling: Avoid breathing dust.[8] Handle in a well-ventilated area or a chemical fume hood.[13] Wash hands thoroughly after handling.[8][12]
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First Aid:
Conclusion
2-Bromo-6-chloro-4-fluoroaniline is a valuable reagent for chemical synthesis. The successful application of this compound is contingent on the accurate verification of its identity, with particular attention paid to distinguishing it from its positional isomer, 2-Bromo-4-chloro-6-fluoroaniline. The significant difference in their melting points serves as a primary, accessible tool for this differentiation. By following a systematic characterization workflow encompassing melting point determination, spectroscopic analysis, and chromatographic verification, researchers can proceed with confidence in their synthetic endeavors, ensuring both the integrity of their results and the safety of their work.
References
-
Chemical Properties of 2-Bromo-6-chloro-4-fluoroaniline (CAS 201849-14-1). Cheméo. [Link]
-
2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222. PubChem. [Link]
-
2-Bromo-6-chloro-4-fluoroaniline. NIST WebBook. [Link]
-
4-Fluoroaniline | C6H6FN | CID 9731. PubChem. [Link]
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